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Compound of Interest

Compound Name: Efinaconazole

Cat. No.: B1671126 Get Quote

An in-depth exploration of the synthesis, mechanism of action, and clinical journey of the

topical triazole antifungal agent.

Introduction
Efinaconazole, marketed under the trade name Jublia®, is a topical triazole antifungal agent

approved for the treatment of onychomycosis, a fungal infection of the nails. Developed by

Kaken Pharmaceutical Co., Ltd. and Valeant Pharmaceuticals (now Bausch Health),

efinaconazole represents a significant advancement in the topical treatment of

onychomycosis, offering a much-needed alternative to oral therapies which can be associated

with systemic side effects and drug interactions. This technical guide provides a detailed

overview of the discovery and development of efinaconazole, focusing on its chemical

synthesis, mechanism of action, preclinical data, and pivotal clinical trials.

Discovery and Synthesis
Efinaconazole, chemically known as (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-

yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, was synthesized as an azoleamine derivative by Kaken

Pharmaceutical Co. The synthesis of efinaconazole has been described in several patents,

with a common route involving the reaction of 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-

methyloxiranyl]methyl]-1H-1,2,4-triazole with 4-methylenepiperidine.
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The synthesis generally proceeds through the key step of opening the oxirane ring of the

triazole-containing epoxide intermediate with 4-methylenepiperidine.

Reactants

Product1-[[(2R,3S)-2-(2,4-difluorophenyl)-
3-methyloxiranyl]methyl]-1H-1,2,4-triazole

Efinaconazole

Reaction in organic
aprotic solvent

4-Methylenepiperidine

Click to download full resolution via product page

A simplified schematic of the core chemical reaction in efinaconazole synthesis.

Experimental Protocol: Synthesis of Efinaconazole
The following is a representative synthesis protocol based on patent literature. Specific

conditions and reagents may vary between different patented processes.

Reaction Setup: To a solution of 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-

methyloxiranyl]methyl]-1H-1,2,4-triazole in an organic aprotic solvent such as acetonitrile, 4-

methylenepiperidine hydrochloride is added.

Reaction Conditions: The reaction is carried out in the presence of a neutralizing agent, like

N,N-diisopropylethylamine, and a metal species to promote the reaction, such as

isopropylmagnesium bromide, under anhydrous conditions.

Purification: The crude efinaconazole is then purified. This can be achieved by dissolving

the crude product in ethanol, heating the solution, and adding para-toluenesulphonic acid

monohydrate to form the para-toluenesulphonic acid salt of efinaconazole. The salt is then

isolated by cooling, filtration, and washing with cold ethanol.

Final Product Isolation: The purified efinaconazole salt is dissolved in a mixture of ethanol

and water. The pH is adjusted to approximately 11 with sodium hydroxide to release the free
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base. The suspension is cooled, and the solid efinaconazole is collected by filtration,

washed with water, and dried under vacuum.

Mechanism of Action
Efinaconazole, like other triazole antifungals, targets the biosynthesis of ergosterol, an

essential component of the fungal cell membrane.

Ergosterol Biosynthesis Pathway Inhibition
Efinaconazole specifically inhibits the fungal enzyme lanosterol 14α-demethylase, which is a

cytochrome P450 enzyme. This enzyme is critical for the conversion of lanosterol to ergosterol.

The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic 14α-

methylated sterol precursors in the fungal cell membrane. This disruption of the cell

membrane's integrity and function ultimately leads to the inhibition of fungal growth and cell

death.
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Efinaconazole's inhibitory effect on the fungal ergosterol biosynthesis pathway.

Preclinical Pharmacology
Efinaconazole has demonstrated potent in vitro activity against a broad spectrum of fungi,

including dermatophytes, non-dermatophyte molds, and yeasts.

Antifungal Activity
The minimum inhibitory concentrations (MICs) of efinaconazole have been determined against

various fungal isolates using the broth microdilution method as described in the Clinical and

Laboratory Standards Institute (CLSI) documents M38-A2 for filamentous fungi and M27-A3 for

yeasts.

Fungal Species Drug MIC Range (μg/mL) IC50 (μg/mL)

Trichophyton

mentagrophytes
Efinaconazole 0.00098 - 0.031 0.0070

Itraconazole - 0.0338

Candida albicans Efinaconazole - 0.00040

Clotrimazole - 0.0029

Data compiled from multiple preclinical studies.

Experimental Protocol: MIC Determination (CLSI M38-
A2/M27-A3)

Antifungal Agent Preparation: Stock solutions of efinaconazole are prepared in a suitable

solvent and serially diluted in RPMI 1640 medium buffered with MOPS to achieve a range of

concentrations.

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For

filamentous fungi, conidial suspensions are prepared and adjusted to a specific

concentration. For yeasts, cell suspensions are prepared and adjusted to a specific turbidity.
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Inoculation: Microtiter plates containing the serially diluted efinaconazole are inoculated with

the standardized fungal suspension.

Incubation: The plates are incubated at a specified temperature for a defined period (e.g., 4

days for T. mentagrophytes and 48 hours for C. albicans).

Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal

agent that causes a significant inhibition of fungal growth (e.g., 80% inhibition for filamentous

fungi and 50% for yeasts) compared to the growth control.

Experimental Protocol: Ergosterol Biosynthesis Assay
The ergosterol biosynthesis assay is conducted to quantify the inhibitory effect of

efinaconazole on ergosterol production. This is typically a modification of methods described

by Vanden Bossche et al. and Ryder et al.

Fungal Culture:T. mentagrophytes or C. albicans are cultured in a suitable broth medium.

Drug Exposure: The fungal cultures are exposed to various concentrations of

efinaconazole.

Sterol Extraction: After a defined incubation period, the fungal cells are harvested, and the

non-saponifiable lipids (containing sterols) are extracted.

Sterol Analysis: The extracted sterols are analyzed using gas chromatography-mass

spectrometry (GC-MS) to identify and quantify ergosterol and its precursors.

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the

concentration of efinaconazole that reduces ergosterol production by 50% compared to the

untreated control.

Clinical Development
The clinical efficacy and safety of efinaconazole 10% topical solution were established in two

pivotal Phase III, multicenter, randomized, double-blind, vehicle-controlled studies (Study P3-

01 and Study P3-02).
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Phase III Clinical Trial Design
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Efinaconazole 10% Solution
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Vehicle Solution
(Once daily application)
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Mycological Cure Rate

Treatment Success
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Workflow of the pivotal Phase III clinical trials for efinaconazole.

Clinical Trial Efficacy Results
The primary endpoint in both studies was the complete cure rate at week 52, defined as 0%

clinical involvement of the target toenail, and both negative potassium hydroxide (KOH)

examination and negative fungal culture.
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Endpoint
Study 1:
Efinaconaz
ole (%)

Study 1:
Vehicle (%)

Study 2:
Efinaconaz
ole (%)

Study 2:
Vehicle (%)

P-value

Complete

Cure
17.8 3.3 15.2 5.5 <0.001

Mycological

Cure
55.2 16.8 53.4 16.9 <0.001

Treatment

Success
44.8 16.8 40.2 15.4 <0.001

Data from two identical Phase III multicenter, randomized, double-blind studies.

Long-term studies have also demonstrated that continuous application of efinaconazole for up

to 72 weeks can lead to increased cure rates.

Regulatory Approval and Market Introduction
Efinaconazole 10% topical solution received its first global approval in Canada in October

2013 for the treatment of onychomycosis. This was followed by approval from the U.S. Food

and Drug Administration (FDA) in June 2014 and in Japan in July 2014. The patent for

efinaconazole was granted in 2014, with generic competition anticipated around 2034.

Conclusion
Efinaconazole has emerged as a valuable topical treatment for onychomycosis, demonstrating

a favorable efficacy and safety profile in extensive clinical trials. Its development, from chemical

synthesis to regulatory approval, highlights a successful translation of a targeted molecular

mechanism into a clinically effective therapy. For researchers and drug development

professionals, the story of efinaconazole serves as a case study in the successful

development of a novel antifungal agent to address a common and challenging medical

condition.
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[https://www.benchchem.com/product/b1671126#discovery-and-development-history-of-
efinaconazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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